molecular formula C20H18FN3O4S B11378297 Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11378297
M. Wt: 415.4 g/mol
InChI Key: CMIFQACNBPNNJK-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a combination of fluorophenyl, pyridazinyl, and thiophene moieties

Preparation Methods

The synthesis of Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridazinone Core: This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then cyclized with a suitable diketone to form the pyridazinone ring.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Coupling Reactions: The final step involves coupling the pyridazinone and thiophene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.

Chemical Reactions Analysis

Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions.

Scientific Research Applications

Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its biological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can be compared with other compounds containing similar functional groups:

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological activities and applications.

Properties

Molecular Formula

C20H18FN3O4S

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H18FN3O4S/c1-4-28-20(27)16-11(2)12(3)29-19(16)22-18(26)17-15(25)9-10-24(23-17)14-7-5-13(21)6-8-14/h5-10H,4H2,1-3H3,(H,22,26)

InChI Key

CMIFQACNBPNNJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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